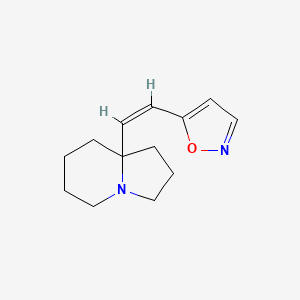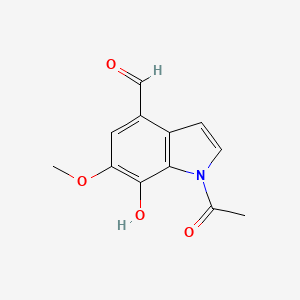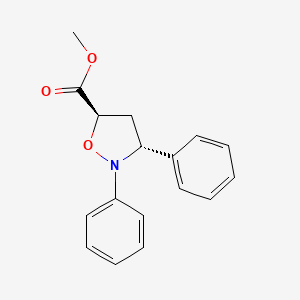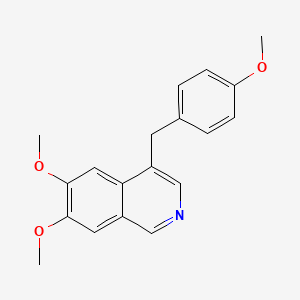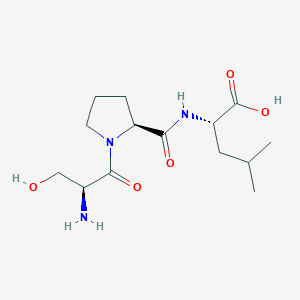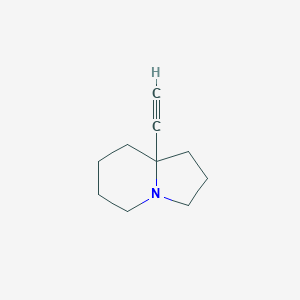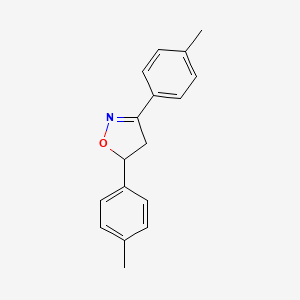
3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with two 4-methylphenyl groups at positions 3 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl rings or the oxazole ring itself .
Aplicaciones Científicas De Investigación
3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1,2-oxazole
- 3,5-Bis(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
- 3,5-Bis(4-bromophenyl)-4,5-dihydro-1,2-oxazole
Uniqueness
3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in biological activity and chemical behavior compared to its analogs .
Propiedades
| 20821-96-9 | |
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3,5-bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3 |
Clave InChI |
VNRWYZSPCCXRKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


